molecular formula C9H9N3O2 B13962123 Benzimidazole, 5,6-dimethyl-2-nitro- CAS No. 5709-69-3

Benzimidazole, 5,6-dimethyl-2-nitro-

Cat. No.: B13962123
CAS No.: 5709-69-3
M. Wt: 191.19 g/mol
InChI Key: SDDLSJMSWXYOFX-UHFFFAOYSA-N
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Description

Benzimidazole, 5,6-dimethyl-2-nitro- is a derivative of benzimidazole, a class of heterocyclic aromatic compounds. Benzimidazoles are characterized by a benzene ring fused to an imidazole ring. The compound 5,6-dimethyl-2-nitro-benzimidazole is notable for its structural modifications, which include methyl groups at positions 5 and 6 and a nitro group at position 2. These modifications can significantly influence the compound’s chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various aldehydes or carboxylic acids. For 5,6-dimethyl-2-nitro-benzimidazole, a common synthetic route includes the reaction of 5,6-dimethyl-o-phenylenediamine with nitro-substituted aldehydes under acidic conditions . The reaction is often carried out in solvents like acetonitrile or ethanol, with catalysts such as hydrochloric acid or sulfuric acid to facilitate the condensation reaction.

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethyl-2-nitro-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,6-dimethyl-2-nitro-benzimidazole involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: 5,6-Dimethyl-2-nitro-benzimidazole is unique due to the presence of both methyl and nitro groups, which can enhance its reactivity and biological activity.

Properties

IUPAC Name

5,6-dimethyl-2-nitro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-5-3-7-8(4-6(5)2)11-9(10-7)12(13)14/h3-4H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDLSJMSWXYOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205708
Record name Benzimidazole, 5,6-dimethyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5709-69-3
Record name 5,6-Dimethyl-2-nitro-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5709-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzimidazole, 5,6-dimethyl-2-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005709693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazole, 5,6-dimethyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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